1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential anticancer activity, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming complexes that can interfere with biological processes.
Pathways Involved: It can induce apoptosis in cancer cells by inhibiting key enzymes and disrupting cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
- 1,3-benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone
- 1,3-benzodioxole-5-carbaldehyde N-(3-methylphenyl)thiosemicarbazone
- 1,3-benzodioxole-5-carbaldehyde N-(4-fluorophenyl)thiosemicarbazone
Uniqueness
1,3-benzodioxole-5-carbaldehyde N-phenylthiosemicarbazone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenylthiosemicarbazone moiety is particularly effective in forming metal complexes and exhibiting antimicrobial and anticancer properties .
Properties
CAS No. |
83796-44-5 |
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Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H13N3O2S/c21-15(17-12-4-2-1-3-5-12)18-16-9-11-6-7-13-14(8-11)20-10-19-13/h1-9H,10H2,(H2,17,18,21)/b16-9+ |
InChI Key |
VPVHSSHLCMHCBJ-CXUHLZMHSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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